molecular formula C14H21ClN2O4S B2851825 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide CAS No. 923773-99-3

2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide

Cat. No.: B2851825
CAS No.: 923773-99-3
M. Wt: 348.84
InChI Key: SMKGFFVSELERLZ-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide is a synthetic organic compound with the molecular formula C14H21ClN2O4S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a chloro group, a diethylsulfamoyl group, and an ethoxyphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 3-(diethylsulfamoyl)-4-ethoxyaniline, and suitable reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide
  • 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide

Uniqueness

2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O4S/c1-4-17(5-2)22(19,20)13-9-11(16-14(18)10-15)7-8-12(13)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKGFFVSELERLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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